(R)-1-Methyl-2-phenylpyrrolidine

Beschreibung

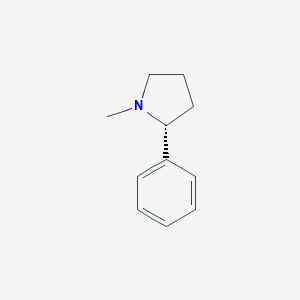

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Pyrrolidine Scaffolds in Modern Organic Chemistry

Chiral pyrrolidine (B122466) scaffolds are five-membered nitrogen-containing heterocyclic rings that possess at least one stereocenter. This inherent chirality makes them fundamentally important in modern organic chemistry, a field increasingly focused on the three-dimensional nature of molecules. nih.gov The significance of these scaffolds stems from several key aspects:

Prevalence in Bioactive Molecules: The pyrrolidine ring is a common structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. frontiersin.orgnih.gov In fact, it is one of the most frequently occurring nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The specific stereochemistry of the pyrrolidine ring is often crucial for the biological activity of these molecules, as it dictates how they interact with chiral biological targets like enzymes and receptors. nih.gov

Foundation for Asymmetric Synthesis: Chiral pyrrolidines are extensively used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts in asymmetric synthesis. nih.govnih.gov Asymmetric synthesis is a critical area of chemistry focused on the selective production of a single enantiomer of a chiral molecule, which is often essential for the efficacy and safety of pharmaceuticals. researchgate.net The rigid and well-defined three-dimensional structure of chiral pyrrolidines allows for effective transfer of chirality during a chemical reaction, leading to the desired stereochemical outcome.

Access to sp³-Rich Scaffolds: There is a growing emphasis in drug discovery on creating molecules with greater three-dimensional complexity, often referred to as sp³-rich scaffolds. nih.gov Pyrrolidines, being saturated rings, contribute to this desirable molecular property, which can lead to improved pharmacological profiles. nih.gov The non-planar nature of the pyrrolidine ring allows for a wider exploration of chemical space compared to flat, aromatic systems. nih.gov

The development of methods for the asymmetric synthesis of pyrrolidines, such as catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, has further expanded their utility and accessibility for chemists. rsc.org

Overview of R 1 Methyl 2 Phenylpyrrolidine As a Key Chiral Compound in Research

Asymmetric Synthesis Approaches to Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines, such as this compound, is a significant area of research due to their prevalence in pharmaceuticals, natural products, and their use as chiral catalysts and ligands. mdpi.commappingignorance.org The development of asymmetric strategies is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. These approaches can be broadly categorized into methods utilizing the chiral pool, enantioselective reductions, and various catalytic asymmetric reactions.

Enantioselective Reductions of Pyrrolinium Salts and Derivatives

A key strategy for the synthesis of chiral pyrrolidines involves the enantioselective reduction of prochiral precursors like pyrroles or their partially saturated derivatives, pyrrolines. One such method describes the partial reduction of a 2,5-disubstituted pyrrole (B145914) diester, which is followed by an in situ enantioselective protonation to yield a chiral pyrroline (B1223166). nih.gov This pyrroline can then be further processed to the desired saturated pyrrolidine. The enantiomeric excess (ee) achieved in this protonation step is highly dependent on the chiral proton source used.

Another powerful technique is the direct asymmetric hydrogenation of pyrrole substrates. acs.org This approach often employs transition metal catalysts, such as ruthenium complexes with chiral ligands, to achieve high enantioselectivity in the reduction of the heterocyclic ring. acs.org

Table 1: Enantioselective Protonation of a Reduced Pyrrole Derivative nih.gov

| Chiral Proton Source | Enantiomeric Excess (ee) |

| (-)-Ephedrine | Up to 74% |

| Related Analogues | Varies |

This table illustrates the effectiveness of different chiral proton sources in inducing enantioselectivity during the synthesis of chiral pyrrolines, which are precursors to chiral pyrrolidines.

Chiral Pool Strategies for Pyrrolidine Construction

The chiral pool strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. For pyrrolidine synthesis, the amino acid L-proline is an exceptionally common and versatile building block. mdpi.comnih.govebi.ac.ukebi.ac.uk Its inherent chirality and cyclic structure provide a robust scaffold that can be chemically modified to yield a wide range of substituted pyrrolidines. nih.gov

Pyroglutamic acid, a derivative of glutamic acid, also serves as an excellent starting material. nih.gov For instance, a cis-2-aminomethyl-5-phenylpyrrolidine derivative, which is a precursor for ligands used in catalysis, has been efficiently synthesized from methyl Boc-L-pyroglutamate. nih.gov This synthesis demonstrates how the stereocenter from the chiral pool can direct the formation of new stereocenters. The process often involves the reaction of a pyroglutamate-derived intermediate with an organometallic reagent, such as a Grignard reagent, to introduce a substituent like the phenyl group. rsc.org

Key Chiral Pool Starting Materials:

L-Proline: A natural amino acid with a secondary amine integrated into a five-membered ring. ebi.ac.ukebi.ac.uk

Pyroglutamic Acid: A lactam derivative of glutamic acid, readily available in chiral form. nih.gov

These strategies are valued for their efficiency and the high optical purity of the final products, which is directly transferred from the starting material.

Catalytic Asymmetric Routes

Catalytic methods offer an atom-economical and highly versatile approach to constructing chiral pyrrolidines, often allowing for the creation of complex structures with multiple stereocenters in a single step.

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, stands out as one of the most powerful methods for synthesizing the pyrrolidine ring. mdpi.commappingignorance.org This reaction is highly stereospecific and can generate up to four new contiguous stereocenters. mappingignorance.orgnih.gov The azomethine ylides, which can be stabilized or unstabilized, are often generated in situ and react with a variety of dipolarophiles. acs.org

The enantioselectivity of these reactions is typically controlled by a chiral catalyst, often a metal complex. Various catalytic systems have been developed, employing metals such as copper, silver, and nickel, paired with chiral ligands. nih.govnih.gov These catalysts coordinate to the reactants, creating a chiral environment that directs the approach of the dipole and dipolarophile, leading to the preferential formation of one enantiomer of the cycloadduct.

Table 2: Catalysts in Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

| Catalyst System | Selectivity | Reference |

| Imidazoline-aminophenol (IAP)-Ni(OAc)₂ | exo'-selective | nih.gov |

| Bis(imidazolidine)pyridine (PyBidine)-Cu(OTf)₂ | endo-selective | nih.gov |

| Ag₂CO₃ with N-tert-butanesulfinylazadienes | High regio- and diastereoselectivity | nih.gov |

This table summarizes different metal-based catalyst systems used in [3+2] cycloaddition reactions to produce chiral pyrrolidines, highlighting the selectivity achieved with each system.

The rise of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has provided new and powerful tools for asymmetric synthesis. mdpi.comnih.gov Pyrrolidine-based catalysts, particularly those derived from proline, are central to this field. nih.govresearchgate.net

One prominent strategy is the intramolecular aza-Michael cyclization. acs.orgwhiterose.ac.uk In a "clip-cycle" approach, for example, a bis-homoallylic amine is first linked to a thioacrylate. acs.orgwhiterose.ac.uk The subsequent intramolecular cyclization is then catalyzed by a chiral phosphoric acid, which protonates the enoate and directs the nucleophilic attack of the amine, thereby setting the stereocenter and forming the pyrrolidine ring with high enantioselectivity. acs.org

Direct α-amination of aldehydes and ketones, often catalyzed by proline or its derivatives, is another key organocatalytic transformation that can lead to precursors for chiral pyrrolidines. mdpi.com These methods benefit from being environmentally friendly and avoiding the use of potentially toxic metals. nih.gov

Transition metal catalysis offers a broad spectrum of reactions for synthesizing chiral pyrrolidines. One such method involves the rhodium(II)-catalyzed asymmetric C(sp³)–H amination. nih.govacs.org This reaction can construct the pyrrolidine ring de novo from a linear hydrocarbon chain by creating a C-N bond through nitrene insertion into a C-H bond, with the chirality directed by a specialized chiral rhodium catalyst. nih.govacs.org

Another highly relevant transformation is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. ntnu.no This reaction directly introduces a phenyl group at the 2-position of the pyrrolidine ring. While this specific example was used to prepare enantioenriched intermediates, it highlights a powerful method for creating the 2-phenylpyrrolidine (B85683) core structure. However, racemization can be a potential issue under certain palladium-catalyzed conditions. ntnu.no Iridium-catalyzed asymmetric hydrogenation is also a highly efficient strategy for the synthesis of chiral amines from unsaturated nitrogen-containing compounds. acs.org

Stereodivergent Synthetic Pathways to Pyrrolidine Stereoisomers

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple chiral centers from a common starting material by strategic variation of reagents and reaction conditions. While a specific stereodivergent synthesis for all four stereoisomers of 1-Methyl-2-phenylpyrrolidine (B1208226) is not extensively detailed in the literature, a plausible pathway can be constructed based on established methodologies for the synthesis of substituted pyrrolidines. mdpi.comnih.goviaea.org

A general approach could involve the asymmetric synthesis of a suitable precursor, such as a substituted γ-amino ketone or a δ-nitroalkene, followed by cyclization and subsequent N-methylation. The stereochemistry at the C2 and any other chiral centers can be controlled through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

For instance, a diastereoselective approach could start from a chiral imine derived from (R)- or (S)-phenylglycinol, which can then react with a suitable Grignard reagent to introduce the phenyl group and set the stereochemistry at the C2 position. Subsequent cyclization and N-methylation would yield the desired 1-Methyl-2-phenylpyrrolidine stereoisomers. The choice of the starting chiral auxiliary and the reaction conditions would dictate which diastereomer is preferentially formed.

Table 1: Proposed Stereodivergent Synthesis of 1-Methyl-2-phenylpyrrolidine Stereoisomers

| Step | Reaction | Reagents and Conditions | Expected Outcome | Stereochemical Control |

| 1 | Imine Formation | (R)- or (S)-Phenylglycinol, Benzaldehyde | Chiral Imine | Use of enantiopure phenylglycinol |

| 2 | Grignard Addition | Phenylmagnesium bromide (PhMgBr) | Diastereomeric amino alcohol | Chiral induction from the phenylglycinol auxiliary |

| 3 | Cyclization | 1. Activation of hydroxyl group (e.g., mesylation) 2. Intramolecular nucleophilic substitution | Substituted pyrrolidine precursor | Retention or inversion of stereochemistry depending on the mechanism |

| 4 | N-Methylation | Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | (R)- or (S)-1-Methyl-2-phenylpyrrolidine | N-alkylation does not affect the existing stereocenters |

Note: This table represents a generalized and proposed synthetic pathway. Specific yields and diastereomeric ratios would need to be determined experimentally.

Classical Resolution Techniques for Racemic 1-Methyl-2-phenylpyrrolidine

Classical resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.orglibretexts.org This technique involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nih.govnih.gov Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. mdpi.comru.nl Subsequent removal of the resolving agent regenerates the pure enantiomers of the original compound.

For a basic compound like 1-Methyl-2-phenylpyrrolidine, chiral acids are commonly employed as resolving agents. youtube.com Tartaric acid, with its readily available and inexpensive enantiopure forms, is a prime candidate for this purpose. researchgate.net The process would involve dissolving the racemic 1-Methyl-2-phenylpyrrolidine and an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) in a suitable solvent. One of the diastereomeric salts, for instance, the (R)-1-Methyl-2-phenylpyrrolidinium L-tartrate, may be less soluble and precipitate out of the solution. After separation by filtration, the salt can be treated with a base to liberate the free this compound. The more soluble diastereomeric salt remaining in the filtrate can then be treated similarly to recover the (S)-enantiomer.

Table 2: Illustrative Classical Resolution of Racemic 1-Methyl-2-phenylpyrrolidine

| Step | Procedure | Reagents/Solvent | Expected Outcome |

| 1 | Salt Formation | Racemic 1-Methyl-2-phenylpyrrolidine, L-(+)-Tartaric Acid / Ethanol | Formation of a mixture of diastereomeric salts: (R)-1-Methyl-2-phenylpyrrolidinium L-tartrate and (S)-1-Methyl-2-phenylpyrrolidinium L-tartrate |

| 2 | Fractional Crystallization | Cooling and/or slow evaporation of the solvent | Precipitation of the less soluble diastereomeric salt (e.g., (R)-1-Methyl-2-phenylpyrrolidinium L-tartrate) |

| 3 | Isolation of Enantiomer 1 | Filtration of the precipitate and treatment with a base (e.g., NaOH) | Isolation of enantiomerically enriched this compound |

| 4 | Isolation of Enantiomer 2 | Treatment of the filtrate from step 2 with a base (e.g., NaOH) | Isolation of enantiomerically enriched (S)-1-Methyl-2-phenylpyrrolidine |

Note: The specific solvent, temperature, and stoichiometry would need to be optimized to achieve high yields and enantiomeric excess. The data presented is illustrative of the general technique.

Derivatization and Functionalization Strategies of the Pyrrolidine Core

The derivatization and functionalization of the pyrrolidine core are crucial for synthesizing a diverse range of compounds with tailored properties. researchgate.netnih.gov The pyrrolidine ring in 1-Methyl-2-phenylpyrrolidine offers several sites for modification, including the aromatic phenyl ring, the pyrrolidine ring itself, and the N-methyl group.

Functionalization of the phenyl ring can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution will be directed by the activating effect of the pyrrolidinyl group.

The pyrrolidine ring can undergo various transformations. For instance, α-lithiation of N-Boc protected pyrrolidines followed by reaction with electrophiles is a common strategy to introduce substituents at the C2 position. researchgate.net While the N-methyl group is already present in the target molecule, similar strategies could be adapted for further functionalization. The nitrogen atom itself can participate in reactions, for example, by forming quaternary ammonium (B1175870) salts.

Furthermore, the pyrrolidine ring can be cleaved under specific conditions to yield open-chain compounds. For example, heating N-methyl-2-pyrrolidone (a related compound) with aqueous acid can lead to ring opening to form 4-(methylamino)butanoic acid. youtube.com

Table 3: Representative Derivatization and Functionalization Reactions of the Pyrrolidine Core

| Reaction Type | Reagents and Conditions | Functional Group Introduced/Modified | Product Class |

| Nitration of Phenyl Ring | HNO₃, H₂SO₄ | -NO₂ | Nitro-substituted 1-Methyl-2-phenylpyrrolidine |

| Bromination of Phenyl Ring | Br₂, FeBr₃ | -Br | Bromo-substituted 1-Methyl-2-phenylpyrrolidine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R | Acyl-substituted 1-Methyl-2-phenylpyrrolidine |

| N-Oxidation | m-CPBA | N-Oxide | 1-Methyl-2-phenylpyrrolidine N-oxide |

| Ring-Opening Hydrolysis (on related N-alkyl-pyrrolidones) | H₃O⁺, heat | Carboxylic acid and secondary amine | γ-Aminocarboxylic acid derivative |

Note: This table provides examples of potential functionalization reactions based on the general reactivity of pyrrolidines and aromatic compounds. Specific reaction outcomes and yields would depend on the exact substrate and conditions.

Stereochemical Investigations of R 1 Methyl 2 Phenylpyrrolidine

Determination of Absolute Configuration

The absolute configuration of chiral molecules, such as (R)-1-Methyl-2-phenylpyrrolidine, is a fundamental aspect of their chemical identity. For pyrrolidine (B122466) derivatives, the definitive assignment of the stereochemistry at chiral centers is commonly achieved through single-crystal X-ray diffraction analysis. nih.gov This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystalline state.

In cases involving pyrrolidine-containing compounds, the absolute configuration can be reliably established by refining crystallographic data, often utilizing parameters like the Flack parameter. nih.gov For instance, in a study on the related compound 3-methyl-3-phenylpyrrolidine-2,5-dione, the (R) and (S) enantiomers were separated by chiral High-Performance Liquid Chromatography (HPLC), and their absolute configurations were subsequently confirmed via single-crystal X-ray diffraction. nih.gov This methodology is a standard approach for unequivocally assigning the absolute stereochemistry of chiral pyrrolidines like this compound.

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exhibits significant flexibility. It typically adopts puckered conformations, commonly described as "envelope" (C_s symmetry) or "twist" (C_2 symmetry) forms, to alleviate torsional strain. The presence of substituents on the ring heavily influences the conformational equilibrium.

For a 2-substituted pyrrolidine like this compound, the phenyl group can exist in one of two pseudo-positions: axial or equatorial. The N-methyl group also influences the ring's pucker and the orientation of the substituents. The flexibility of the five-membered ring, combined with a low energy barrier for the interconversion between different puckered forms, means that the molecule exists as a dynamic equilibrium of multiple conformers in solution. beilstein-journals.org The relative energies and populations of these conformers are dictated by a balance of steric and stereoelectronic effects, such as gauche interactions. beilstein-journals.org Computational and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential tools for studying these conformational preferences.

Dynamic Stereochemistry and Nitrogen Inversion Phenomena

A key feature of the dynamic stereochemistry of this compound is the phenomenon of nitrogen inversion. As a tertiary amine, the nitrogen atom is a stereocenter, but it is configurationally unstable. wikipedia.orglibretexts.org The nitrogen atom rapidly oscillates through a planar, sp²-hybridized transition state, a process known as pyramidal inversion or nitrogen inversion. wikipedia.orglibretexts.org

This inversion process provides a low-energy pathway for the racemization of the nitrogen center. The energy barrier for nitrogen inversion in acyclic tertiary amines is typically low, around 20-25 kJ/mol, which allows for extremely rapid interconversion at room temperature. libretexts.orgresearchgate.net While incorporating the nitrogen into a ring system, as in pyrrolidine, can affect the inversion barrier, the strain increase required for inversion in a five-membered ring is less significant than in smaller rings like aziridines. scribd.com Consequently, the nitrogen atom in this compound undergoes rapid inversion, meaning that while the carbon stereocenter at position 2 is configurationally stable, the nitrogen center is not. This dynamic process leads to an equilibrium between two diastereomeric conformations, often referred to as N-inverteomers, where the methyl group is either cis or trans to the phenyl group.

| Dynamic Process | Description | Typical Energy Barrier | Consequence for this compound |

| Ring Pseurotation | Interconversion between envelope and twist conformations of the pyrrolidine ring. | Low | The molecule exists as a mixture of rapidly interconverting ring conformers. |

| Nitrogen Inversion | Pyramidal inversion of the tertiary nitrogen atom through a planar transition state. | ~20-25 kJ/mol researchgate.net | Rapid racemization at the nitrogen center, leading to an equilibrium of N-inverteomers. |

Influence of Stereochemistry on Reactivity and Selectivity in Chemical Transformations

The fixed (R) configuration of the stereocenter at the 2-position of the pyrrolidine ring, coupled with its conformational behavior, makes this compound and its derivatives valuable in asymmetric synthesis. When used as a chiral ligand, catalyst, or auxiliary, the stereochemistry of the pyrrolidine framework directs the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. nih.govrsc.org

The effectiveness of pyrrolidine-based catalysts is often attributed to the formation of a rigid, asymmetric transition state. For example, derivatives of 1-methyl-2-phenylpyrrolidine (B1208226) can be employed as chiral ligands in metal-catalyzed reactions. In a copper(II)-catalyzed Henry reaction, a related chiral diamine, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, demonstrated superb enantiocontrol. rsc.org The cis-phenyl group in the ligand is proposed to block one face of the metal's coordination sphere, forcing the reactants to approach from the less hindered side and thus dictating the stereochemistry of the product. rsc.org This principle highlights how the stereochemical information embedded in the this compound scaffold can be translated into high levels of stereoselectivity in chemical reactions.

Similarly, pyrrolidine-based structures are foundational to many powerful organocatalysts used in reactions like aldol, Mannich, and Michael additions. mdpi.comnuph.edu.ua The catalyst's stereochemistry, often in conjunction with additives like a Brønsted acid, creates a well-defined chiral environment in the transition state, leading to the preferential formation of one enantiomer of the product. nuph.edu.ua The predictable influence of the pyrrolidine's stereochemistry on reactivity and selectivity is a cornerstone of modern asymmetric synthesis. rsc.org

R 1 Methyl 2 Phenylpyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Nitrogen Heterocycles

The inherent chirality and structural features of (R)-1-Methyl-2-phenylpyrrolidine make it an excellent precursor for the synthesis of a variety of complex nitrogen heterocycles. A notable application is in the development of chiral ligands for asymmetric catalysis, where the pyrrolidine (B122466) framework provides a rigid and stereochemically defined environment around a metal center.

A compelling example is the use of a derivative, (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, as a highly effective chiral ligand in copper(II)-catalyzed Henry (nitroaldol) reactions. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of valuable β-nitro alcohols, which are precursors to 1,2-amino alcohols and α-hydroxy acids. The ligand, readily prepared from methyl Boc-L-pyroglutamate, creates a chiral copper complex that efficiently catalyzes the addition of nitromethane (B149229) to a wide array of aldehydes.

The strategic placement of the phenyl group in the cis-position relative to the aminomethyl group is crucial for the high levels of stereocontrol observed. It is proposed that the phenyl group shields one face of the reactive intermediate, directing the incoming nucleophile to the opposite face and thus ensuring high enantioselectivity. This approach has proven successful for aromatic, heteroaromatic, vinylic, and aliphatic aldehydes, consistently affording the corresponding β-nitro alcohols in excellent yields and with superb enantiomeric excess.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | >90 | 99.2 |

| 4-Nitrobenzaldehyde | >90 | 99.4 |

| 2-Naphthaldehyde | >90 | 99.6 |

| 2-Furaldehyde | >90 | 98.5 |

| trans-Cinnamaldehyde | >90 | 99.3 |

| Cyclohexanecarboxaldehyde | >90 | 99.1 |

Beyond ligand synthesis, the pyrrolidine core of this compound can be directly incorporated into larger heterocyclic systems through various synthetic transformations, such as intramolecular cyclization reactions, to generate novel polycyclic structures.

Strategies for the Total Synthesis of Natural Products and Bioactive Analogs

Chiral building blocks are fundamental to the total synthesis of natural products and their bioactive analogs, as they provide a direct route to enantiomerically pure targets. While this compound is a valuable chiral synthon, its direct application as a key fragment in the total synthesis of specific natural products is not widely documented in readily available literature. However, the principles of its use can be extrapolated from the broader context of employing chiral pyrrolidine derivatives in complex molecule synthesis.

General strategies that could leverage the stereochemistry of this compound in total synthesis include:

As a Chiral Auxiliary: The (R)-phenylpyrrolidine moiety can be temporarily installed to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary can be cleaved and removed.

As a Chiral Template: The rigid pyrrolidine ring can serve as a scaffold upon which the carbon skeleton of a natural product is constructed. The stereocenter at C2 would dictate the spatial arrangement of substituents in the growing molecule.

As a Precursor to a Core Fragment: this compound can be chemically modified to generate a key intermediate that constitutes a significant portion of the final natural product's structure.

The utility of chiral secondary amines in organocatalysis has been a powerful strategy in the asymmetric total synthesis of numerous natural products. Catalysts derived from chiral pyrrolidines have been instrumental in key bond-forming reactions, such as Michael additions and Diels-Alder reactions, to construct complex stereochemical arrays. While direct lineage from this compound in a completed total synthesis is not prominently featured, its structural motifs are present in many successful chiral catalysts and building blocks.

Design and Synthesis of Novel Pyrrolidine-Based Scaffolds for Academic Exploration

The development of novel molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and fundamental research. The this compound framework provides a robust starting point for creating new families of pyrrolidine-containing compounds with unique three-dimensional structures and potential biological activities.

One area of exploration is the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. These structures, which contain a stereogenic quaternary center at the C2 position, are of significant interest as they introduce a high degree of three-dimensionality. A synthetic strategy to access these compounds involves an initial asymmetric allylic alkylation to set the quaternary stereocenter, followed by a stereospecific ring contraction to form the desired 2,2-disubstituted pyrrolidine. This methodology allows for the creation of novel proline analogs that are not readily accessible through traditional methods.

Another avenue of research involves the modification of the pyrrolidine scaffold to develop inhibitors of biological targets. For example, the 2-(hydroxymethyl)pyrrolidine scaffold has been identified as a key pharmacophore for inhibitors of sphingosine (B13886) kinases (SphK), enzymes implicated in cancer and inflammatory diseases. By retaining the essential 2-(hydroxymethyl)pyrrolidine head group and systematically modifying the lipophilic tail, researchers can fine-tune the inhibitory activity and selectivity. Structure-activity relationship (SAR) studies have shown that the stereochemistry and substituents on the pyrrolidine ring are critical for potent and selective inhibition.

| Scaffold Type | Key Synthetic Strategy | Potential Application |

|---|---|---|

| Enantioenriched 2,2-disubstituted pyrrolidines | Asymmetric allylic alkylation followed by ring contraction | Novel proline analogs for peptidomimetics and pharmaceutical development |

| 2-(Hydroxymethyl)pyrrolidine-based inhibitors | Modification of lipophilic tails on the pyrrolidine core | Development of selective enzyme inhibitors (e.g., for Sphingosine Kinase) |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-1-Methyl-2-phenylpyrrolidine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the chemical environment of each atom, confirming the connectivity and stereochemical arrangement of the molecule.

In a typical ¹H NMR spectrum, the protons of the phenyl group would appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The protons on the pyrrolidine (B122466) ring would resonate at distinct chemical shifts due to their differing proximity to the phenyl group and the nitrogen atom. The methine proton at the chiral center (C2), being adjacent to the phenyl ring, would likely appear as a multiplet. The N-methyl group would produce a characteristic singlet.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl ring would resonate in the downfield region (typically 125-145 ppm), while the aliphatic carbons of the pyrrolidine ring and the N-methyl group would appear at higher field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule. The precise chemical shifts and coupling constants can also offer insights into the preferred conformation of the pyrrolidine ring and the relative orientation of the substituents.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Pyrrolidine-H (C2, methine) | 3.0 - 3.5 | Multiplet |

| Pyrrolidine-H (C5, methylene) | 2.8 - 3.2 | Multiplet |

| Pyrrolidine-H (C3, C4, methylene) | 1.7 - 2.2 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (quaternary) | 140 - 145 |

| Phenyl (CH) | 125 - 130 |

| Pyrrolidine (C2, methine) | 65 - 75 |

| Pyrrolidine (C5, methylene) | 55 - 65 |

| Pyrrolidine (C3, C4, methylene) | 20 - 40 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would allow for the direct visualization of the spatial arrangement of its atoms. This technique is essential for unambiguously assigning the (R) configuration at the stereocenter.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Absolute Configuration | Unambiguous assignment of the (R) stereochemistry at the C2 carbon. |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between them. |

| Torsion Angles | Defines the conformation of the molecule, such as ring puckering and substituent orientation. |

| Crystal Packing | Information on how the molecules are arranged and interact in the solid state. |

Chiral Chromatography for Enantiomeric Excess Determination

To ensure the enantiopurity of this compound, a robust analytical method capable of separating it from its (S)-enantiomer is required. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. tandfonline.com This method allows for the accurate determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. honeywell.com

The separation is achieved using a chiral stationary phase (CSP). These are specialized HPLC column packing materials that are themselves chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times on the column, allowing for their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with groups like phenylcarbamates, are particularly effective for separating a wide range of chiral compounds, including amines. rsc.orgnih.gov The choice of mobile phase—which can be a normal-phase solvent system (e.g., hexane/isopropanol), a reversed-phase system (e.g., water/acetonitrile), or a polar organic mode—is critical for achieving optimal separation. chemicalbook.com By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated with high precision.

Table 4: Typical Chiral HPLC Systems for the Separation of Chiral Amines

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase System |

|---|---|---|

| Polysaccharide (Cellulose-based) | Chiralcel® OD | Hexane / Ethanol / Diethylamine |

| Polysaccharide (Amylose-based) | Chiralpak® AD | Hexane / Isopropanol |

| Pirkle-type (π-acidic/π-basic) | (R,R)-Whelk-O® 1 | Hexane / Isopropanol / Acetic Acid |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of chiral pyrrolidines exist, a primary focus for future research is the development of more efficient, scalable, and environmentally benign synthetic pathways. Current multi-step syntheses can be resource-intensive and generate considerable waste. Future efforts should prioritize strategies that align with the principles of green chemistry.

Key research objectives include:

Biocatalytic and Chemoenzymatic Methods: Exploring the use of enzymes, such as imine reductases (IREDs) or transaminases, could provide highly enantioselective routes from simple starting materials under mild conditions. A one-pot photo-enzymatic cascade process has already shown promise for the enantioselective functionalization of similar saturated N-heterocyclic scaffolds, achieving high stereoselectivity (up to 99% ee) rsc.org.

C-H Functionalization: Direct, catalytic C-H functionalization of readily available N-methylpyrrolidine or related precursors offers an atom-economical approach to introduce the phenyl group enantioselectively, bypassing the need for pre-functionalized substrates rsc.org.

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow manufacturing can offer improved safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and selectivities while minimizing reactor footprints.

Renewable Feedstocks: Research into synthesizing the pyrrolidine (B122466) core from bio-derived platform molecules, such as levulinic acid, could significantly improve the sustainability profile of these catalysts researchgate.netsemanticscholar.org. Reductive amination of levulinic acid derivatives is a promising avenue in this regard researchgate.netsemanticscholar.org.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. | Enzyme discovery, stability, and substrate scope. |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps. | Regio- and stereoselectivity control, catalyst development. |

| Continuous Flow Chemistry | Scalability, safety, precise control, process intensification. | Initial setup costs, optimization of flow parameters. |

| Renewable Feedstocks | Sustainability, reduced reliance on petrochemicals. | Efficient conversion of biomass, catalyst development. |

Expansion of Catalytic Scope and Discovery of New Enantioselective Transformations

(R)-1-Methyl-2-phenylpyrrolidine and its analogues are well-established in aminocatalysis, particularly in reactions involving enamine or iminium ion intermediates. A major opportunity lies in expanding their catalytic repertoire to new classes of enantioselective transformations where their unique structural and electronic properties can be exploited.

Future research could focus on:

Radical Reactions: The control of stereoselectivity in radical reactions is a significant challenge. The development of chiral pyrrolidine-based catalysts capable of mediating enantioselective radical processes, either through SOMO (Singly Occupied Molecular Orbital) activation or in dual catalytic systems with photoredox catalysts, is a frontier area nih.govmdpi.com.

Catalytic Asymmetric Cycloadditions: While pyrrolidine catalysts are used in some cycloadditions, there is vast potential to apply them to a wider range of [3+2], [4+2], and other cycloaddition reactions to construct complex, stereochemically rich cyclic systems nih.gov.

Desymmetrization Reactions: The enantioselective desymmetrization of prochiral molecules is a powerful strategy for creating stereocenters. Exploring the use of this compound as a catalyst for the desymmetrization of diols, epoxides, or oxetanes could provide efficient access to valuable chiral building blocks nih.gov.

Dual Catalysis Systems: Combining the pyrrolidine organocatalyst with a transition metal catalyst or another organocatalyst can enable novel transformations that are not possible with either catalyst alone. This synergistic approach could unlock new reaction pathways and improve selectivity for challenging substrates rsc.org.

Application of Advanced Theoretical and Spectroscopic Techniques for Deeper Understanding

A deeper, mechanistic understanding of how this compound catalyzes reactions is crucial for its rational optimization. The application of advanced computational and spectroscopic tools can provide unprecedented insight into the catalytic cycle.

Key areas for investigation include:

Computational Modeling: High-level Density Functional Theory (DFT) calculations can be used to map the entire energy profile of a catalytic cycle researchgate.net. This allows for the precise characterization of transition states, intermediates, and the origins of enantioselectivity. Computational studies have been successfully used to elucidate the role of the catalyst's binding pocket in stereocontrol rsc.org.

In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy can be employed to observe the catalyst and reacting species directly under reaction conditions. This can help identify key catalytic intermediates and validate mechanisms proposed by computational studies.

Advanced Mass Spectrometry: Techniques like Reaction Progress Kinetic Analysis using ESI-MS can provide detailed kinetic data, helping to unravel complex reaction networks and identify rate-determining steps.

These studies will move the field from a trial-and-error approach to a more predictive, mechanism-driven approach to catalyst development.

Structure-Reactivity Relationship Studies for Rational Design and Optimization

Systematic studies on the relationship between the catalyst's structure and its performance (activity and selectivity) are essential for the rational design of next-generation catalysts. This involves synthesizing a library of this compound derivatives and evaluating their performance in benchmark reactions.

The process for rational design includes:

Systematic Structural Modification: Create a library of analogues by modifying the N-substituent (e.g., replacing methyl with larger alkyl or electron-withdrawing groups) and the phenyl ring (e.g., introducing substituents at the ortho-, meta-, or para-positions).

Quantitative Evaluation: Test these analogues under standardized conditions for a target reaction to generate quantitative data on yield, conversion, and enantiomeric excess.

Develop Quantitative Structure-Activity Relationships (QSAR): Use the generated data to build computational models that correlate specific structural features (descriptors) with catalytic outcomes.

In Silico Design and Optimization: Employ the QSAR models and mechanistic insights to predict the structures of new, more effective catalysts. This approach transforms catalyst design into a solvable optimization problem nih.govmanchester.ac.ukrsc.org.

The table below illustrates a hypothetical structure-reactivity study for aza-Michael addition.

| Catalyst Derivative (Modification from Parent) | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound (Parent) | 85 | 92 |

| N-Ethyl (vs. N-Methyl) | 82 | 90 |

| N-Isopropyl (vs. N-Methyl) | 75 | 86 |

| 2-(p-Methoxyphenyl) (vs. Phenyl) | 88 | 95 |

| 2-(p-Nitrophenyl) (vs. Phenyl) | 80 | 89 |

| 2-(o-Tolyl) (vs. Phenyl) | 78 | 94 |

By integrating these future research directions—from sustainable synthesis and expanded catalytic scope to deep mechanistic understanding and rational design—the full potential of this compound and its derivatives as powerful tools in asymmetric synthesis can be realized.

Q & A

Q. What are the established synthetic routes for (R)-1-Methyl-2-phenylpyrrolidine?

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Look for distinct signals:

- δ 1.2–1.4 (m, CH₃ group),

- δ 2.5–3.2 (m, pyrrolidine ring protons),

- δ 7.2–7.5 (m, aromatic protons from phenyl group).

Example: A related compound, 2-pyrrolidine-1-yl-benzaldehyde, shows δ 3.30 ppm for pyrrolidine protons .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (C₁₁H₁₅N⁺).

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to confirm enantiomeric purity .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Identification : Irritant to eyes/skin; avoid inhalation (see SDS for CAS 867256-73-3) .

- Protective Measures : Use nitrile gloves, lab coat, and fume hood. In case of contact, rinse with water for 15 minutes and seek medical attention.

- Storage : Store in a cool, dry place under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in alkylation reactions?

Methodological Answer: The Curtin-Hammett principle explains how conformational equilibria dictate reactivity. For example, alkylation of the (R)-enantiomer favors axial attack due to steric hindrance from the phenyl group, leading to diastereoselective product formation. Computational studies (DFT) can predict transition-state energies to rationalize selectivity . Example : Diastereomeric excess (>90%) is achieved using bulky electrophiles (e.g., benzyl bromide) under kinetic control .

Q. How can crystallographic data for this compound derivatives be refined?

Methodological Answer: Use SHELXL for small-molecule refinement:

Q. How do researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (solvent purity, temperature control).

- Kinetic Analysis : Use in-situ IR or NMR to monitor reaction progress.

- Statistical Evaluation : Apply ANOVA to compare yields across studies, accounting for variables like catalyst loading or moisture sensitivity .

Q. What chiral resolution techniques separate (R)- and (S)-enantiomers of 1-Methyl-2-phenylpyrrolidine?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.